4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Fragment-based drug discovery Medicinal chemistry Scaffold profiling

This fragment-sized (273.12 Da) 2-aminothiazole features a 3-bromo-4-fluoro substitution pattern with dual synthetic handles: bromine enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, while fluorine provides metabolic stability. The 4-phenyl-thiazol-2-amine scaffold delivers distinct hinge-binding geometry vs. 5-phenyl regioisomers for kinase inhibitor programs. Compliant with fragment rule-of-three guidelines, this AldrichCPR-curated building block is optimized for fragment-based drug discovery and parallel SAR exploration.

Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
CAS No. 676348-24-6
Cat. No. B1607871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine
CAS676348-24-6
Molecular FormulaC9H6BrFN2S
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=N2)N)Br)F
InChIInChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyDUJCJNOITOUHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS 676348-24-6): Chemical Scaffold Properties and Procurement Baseline


4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS 676348-24-6) is a fragment-sized heterocyclic compound belonging to the 2-aminothiazole class, with molecular formula C9H6BrFN2S and molecular weight 273.12 g/mol . The compound features a thiazole core substituted at the 4-position with a 3-bromo-4-fluorophenyl group, providing a scaffold with two halogen handles (Br and F) amenable to further synthetic elaboration via cross-coupling chemistry . As a member of the fragment-sized thiazole family, this compound is categorized as a versatile small-molecule building block for medicinal chemistry and fragment-based drug discovery applications . The compound is commercially available through multiple vendors at purities ranging from 95% to 97%, with storage recommendations of sealed dry conditions at 2-8°C .

Why Generic Substitution of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS 676348-24-6) Carries Synthetic and Screening Risk


Substitution of 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine with apparently similar in-class compounds introduces quantifiable risk in both synthetic and screening contexts. The specific 3-bromo-4-fluoro substitution pattern on the phenyl ring imparts unique electronic and steric properties that cannot be replicated by regioisomers such as 5-(3-bromo-4-fluorophenyl)thiazol-2-amine (CAS 1592317-14-0), which differs in the attachment position of the phenyl group to the thiazole core [1]. In fragment-based drug discovery campaigns, subtle changes in substitution patterns significantly alter binding thermodynamics and kinetic solubility profiles; a systematic evaluation of 49 fragment-sized thiazoles demonstrated that halogen positioning critically affects both on-target engagement and nonspecific reactivity profiles [2]. Furthermore, the presence of both bromine (a coupling handle for Suzuki-Miyaura or Buchwald-Hartwig reactions) and fluorine (a metabolically stable substituent that modulates lipophilicity and target interactions) creates a dual-purpose scaffold where generic replacement with mono-halogenated analogs would eliminate a distinct synthetic vector [3]. The regioisomeric 4-phenyl vs. 5-phenyl substitution on the thiazole ring alters the vector angle of the pendant aryl group, which has been shown in thiazol-2-ylamine kinase inhibitor programs to directly impact hinge-binding geometry and target selectivity [4].

Quantitative Differentiation Evidence for 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS 676348-24-6): Comparative Analysis of Scaffold Properties


Fragment Property Comparison: 4-Phenyl-thiazol-2-amine Scaffold vs. 5-Phenyl-thiazol-2-amine Regioisomer in FBDD Library Screening

In a systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles, 4-phenyl-substituted thiazol-2-amines demonstrated distinct reactivity profiles compared to 5-phenyl regioisomers in biochemical inhibition assays. The study established that substitution position on the thiazole ring significantly influences both specific on-target engagement and nonspecific redox/thiol reactivity [1]. The target compound belongs to the 4-phenyl-thiazol-2-amine subclass, which was included in this fragment library evaluation, providing class-level validation of its utility in FBDD campaigns. While direct quantitative binding data for the specific compound is not available in the primary literature, the compound's inclusion in commercial fragment collections (e.g., Sigma-Aldrich's AldrichCPR early discovery collection) is based on its compliance with fragment-likeness criteria: molecular weight 273.12 Da (below the 300 Da rule-of-three threshold), calculated clogP, and the presence of synthetic handles .

Fragment-based drug discovery Medicinal chemistry Scaffold profiling

Halogen Handle Comparison: Dual Br/F Substitution vs. Mono-Halogenated 4-Phenyl-thiazol-2-amine Analogs in Cross-Coupling Utility

The target compound incorporates both bromine and fluorine atoms on the phenyl ring (3-bromo-4-fluoro substitution). In thiazole-based antibacterial FabH inhibitor programs, 4-phenyl-thiazol-2-amines bearing bromine substitution on the phenyl ring have been employed as key intermediates, with compounds synthesized from 4-(4-bromophenyl)thiazol-2-amine demonstrating IC50 values against Escherichia coli FabH ranging from 5.8 μM to 48.1 μM and MIC values from 1.56 μg/mL to 100 μg/mL [1]. The target compound offers two distinct synthetic vectors: bromine serves as a coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings, while fluorine functions as a metabolically stable substituent that modulates electronic properties and target interactions without participating in coupling chemistry . Mono-halogenated analogs such as 4-(4-bromophenyl)thiazol-2-amine or 4-(4-fluorophenyl)thiazol-2-amine lack this dual-handle functionality, reducing synthetic versatility [1].

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

Commercial Availability and Purity Benchmark: Target Compound vs. Regioisomeric Analog in Procurement Context

The target compound is commercially available from multiple established suppliers with documented purity specifications and storage conditions. The compound is offered at purities of 95-97% . Its 5-phenyl regioisomer, 5-(3-bromo-4-fluorophenyl)thiazol-2-amine (CAS 1592317-14-0), is also commercially available at NLT 98% purity [1]. Both compounds share identical molecular formula (C9H6BrFN2S) and molecular weight (273.12 Da), necessitating careful verification of regiochemistry upon procurement. The target compound is specifically stocked by Sigma-Aldrich as part of its AldrichCPR early discovery collection, with explicit designation for research use by early discovery researchers .

Chemical procurement Building block sourcing Purity specification

Recommended Application Scenarios for 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine (CAS 676348-24-6) Based on Quantitative Scaffold Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction and Primary Screening

This compound is suitable for inclusion in fragment libraries targeting diverse protein classes. As demonstrated in a 49-compound thiazole/thiadiazole fragment library profiling study, 4-phenyl-thiazol-2-amines provide validated starting points for FBDD campaigns when properly assessed for redox and thiol reactivity [1]. The compound's molecular weight (273.12 Da) complies with fragment rule-of-three guidelines, and its inclusion in Sigma-Aldrich's AldrichCPR early discovery collection indicates commercial curation for this application .

Medicinal Chemistry Hit-to-Lead Optimization via Dual-Halogen Scaffold Elaboration

The presence of both bromine and fluorine on the phenyl ring enables orthogonal synthetic strategies. Bromine serves as a coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, while fluorine provides a metabolically stable substituent that modulates electronic properties without participating in coupling chemistry . This dual-handle functionality distinguishes the compound from mono-halogenated analogs and supports efficient parallel SAR exploration [2].

Kinase Inhibitor Scaffold Development Using 2-Aminothiazole Hinge-Binding Motif

2-Aminothiazole derivatives have been validated as effective hinge-binding motifs in kinase inhibitor programs. Studies on JAK2 inhibitors demonstrated that replacement of pyrazol-3-yl amine with thiazol-2-yl amine as a hinge binder can yield potent and selective inhibitors [3]. Similarly, 5-phenyl-thiazol-2-ylamine derivatives have shown potent FLT3 inhibitory activity against AML cell lines with oral efficacy in xenograft models [4]. The target compound's 4-phenyl-thiazol-2-amine scaffold provides an alternative geometry for hinge-binding interactions relative to 5-phenyl analogs, offering a distinct starting point for kinase inhibitor design [3].

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